molecular formula C20H16N2O2 B11958269 1-(4-Benzoylphenyl)-3-phenylurea CAS No. 109805-15-4

1-(4-Benzoylphenyl)-3-phenylurea

Cat. No.: B11958269
CAS No.: 109805-15-4
M. Wt: 316.4 g/mol
InChI Key: FPVKTDRLERQLAJ-UHFFFAOYSA-N
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Description

1-(4-Benzoylphenyl)-3-phenylurea is a urea derivative featuring a benzoyl group at the 4-position of one phenyl ring and a phenyl group on the adjacent urea nitrogen. Urea derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No.

109805-15-4

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-(4-benzoylphenyl)-3-phenylurea

InChI

InChI=1S/C20H16N2O2/c23-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)22-20(24)21-17-9-5-2-6-10-17/h1-14H,(H2,21,22,24)

InChI Key

FPVKTDRLERQLAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Benzoylphenyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzophenone with phenyl isocyanate. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product.

Reaction Scheme: [ \text{4-Aminobenzophenone} + \text{Phenyl isocyanate} \rightarrow \text{1-(4-Benzoylphenyl)-3-phenylurea} ]

Industrial Production Methods

In an industrial setting, the synthesis of 1-(4-Benzoylphenyl)-3-phenylurea can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of catalysts and automated systems can further streamline the production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzoylphenyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoylphenyl oxides, while reduction can produce phenylamine derivatives.

Scientific Research Applications

1-(4-Benzoylphenyl)-3-phenylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Benzoylphenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiourea Derivatives

Thiourea analogs, such as 1-Benzoyl-3-(4-hydroxyphenyl)thiourea () and 1-Benzoyl-3-(4-n-butylphenyl)thiourea (), differ from the target compound by replacing the urea carbonyl (C=O) with a thiono (C=S) group. Key observations include:

  • Structural Configuration : Thioureas adopt a syn–anti conformation around the C—N bond, which influences hydrogen-bonding capabilities and supramolecular assembly .
  • Bond Parameters : Thioureas exhibit slightly longer C—S bonds (~1.68 Å) compared to urea C=O bonds (~1.24 Å), affecting electronic properties and stability .
Table 1: Structural Comparison of Urea and Thiourea Derivatives
Compound Functional Group Bond Length (C=X) Key Applications
1-(4-Benzoylphenyl)-3-phenylurea C=O (urea) ~1.24 Å Agrochemicals, Medicinal Chemistry
1-Benzoyl-3-(4-hydroxyphenyl)thiourea C=S (thiourea) ~1.68 Å Metal chelation, Crystal engineering

Agrochemical Derivatives

Forchlorfenuron (1-(2-chloro-4-pyridyl)-3-phenylurea, ) is a plant growth regulator with a chloropyridyl substituent. Key distinctions:

  • Substituent Effects : The chloropyridyl group enhances hydrophobicity and bioactivity in plants but introduces toxicity concerns (Hazard Class Carc. 2, Aquatic Chronic 2) .
  • Selectivity : Unlike Forchlorfenuron, the benzoylphenyl group in the target compound may reduce environmental toxicity while maintaining structural rigidity.

MAO-B Inhibitors

A hydrazone-functionalized phenylurea () demonstrated potent MAO-B inhibition (IC₅₀ = 0.042 µM) with low cytotoxicity (IC₅₀ = 166 µM in SH-SY5Y cells). This highlights:

  • Functional Group Impact : The hydrazine-carbonyl moiety enhances enzyme selectivity, suggesting that substituents on the phenyl ring critically modulate biological activity .

Halogenated and Substituted Phenylureas

details halogenated derivatives like 1-(2-Iodophenyl)-3-phenylurea (3b) and 1-(2-Bromophenyl)-3-phenylurea (3e):

  • Synthetic Yields: Halogenated derivatives show moderate yields (e.g., 3b: 67%), comparable to non-halogenated analogs like 1,3-Diphenylurea (3a) .
Table 2: Physicochemical Properties of Selected Phenylurea Derivatives
Compound Substituent Melting Point (°C) Yield (%)
1-(4-Methoxyphenyl)-3-phenylurea 4-OCH₃ Not reported 100% purity
1-(2-Iodophenyl)-3-phenylurea 2-I 85–87 67
1-(2-Fluorophenyl)-3-phenylurea 2-F Not reported 35

Fluorinated and Benzyl-Substituted Analogs

  • 1-Benzyl-3-[(4-fluorophenyl)methyl]urea (): The fluorobenzyl group increases molar mass (258.29 g/mol) and may enhance metabolic stability due to fluorine’s electronegativity .
  • Safety Profiles : Methoxy-substituted derivatives () require stringent safety protocols (e.g., artificial respiration if inhaled), underscoring the need for substituent-specific hazard assessments .

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